N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide

MAO-B inhibition neurodegeneration Parkinson's disease

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide (designated as compound 13a, code NTZ-1441) is a synthetic, brain-penetrant N1-methyl-substituted indazole-5-carboxamide that acts as a reversible, competitive inhibitor of human monoamine oxidase B (hMAO-B). The compound achieves subnanomolar potency and has been structurally characterized via single-crystal X‑ray diffraction with molecular docking studies confirming its binding mode within the hMAO-B active site.

Molecular Formula C15H11ClFN3O
Molecular Weight 303.72 g/mol
Cat. No. B2707750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide
Molecular FormulaC15H11ClFN3O
Molecular Weight303.72 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C=N1
InChIInChI=1S/C15H11ClFN3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-13(17)12(16)7-11/h2-8H,1H3,(H,19,21)
InChIKeyISZVIYGCASWHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide (NTZ-1441) – A Subnanomolar, Highly Selective MAO-B Inhibitor for CNS Research


N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide (designated as compound 13a, code NTZ-1441) is a synthetic, brain-penetrant N1-methyl-substituted indazole-5-carboxamide that acts as a reversible, competitive inhibitor of human monoamine oxidase B (hMAO-B). The compound achieves subnanomolar potency [1] and has been structurally characterized via single-crystal X‑ray diffraction with molecular docking studies confirming its binding mode within the hMAO-B active site [1]. It was developed as part of a systematic drug-discovery program targeting Parkinson's disease and other neurodegenerative disorders [1].

Why N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide Cannot Be Replaced by Other MAO-B Inhibitors or Indazole-5-carboxamide Analogs


Despite sharing an indazole-5-carboxamide scaffold, even subtle structural modifications such as shifting the methyl group from N1 to N2 of the indazole ring or altering the phenyl substitution pattern produce profound differences in MAO-B potency, MAO-A/MAO‑B selectivity, and blood‑brain barrier permeability [1]. For instance, the N2-methyl congener 13b exhibits 12‑fold lower MAO‑B affinity and switches from a highly selective MAO‑B inhibitor to a dual MAO‑A/MAO‑B agent with only 70‑fold selectivity [1]. Compared with the structurally distinct, approved MAO‑B inhibitors selegiline, rasagiline, and safinamide, compound 13a provides >75‑fold greater MAO‑B potency combined with superior isoform selectivity, rendering direct substitution unsuitable when ultra‑high target engagement and minimal MAO‑A interference are required [1][2]. Below, the quantitative evidence for these critical differential features is laid out.

Quantitative Differentiation Evidence for N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide (NTZ-1441) vs. Closest Analogs and Marketed MAO-B Inhibitors


Subnanomolar hMAO-B Potency vs. N2-Methyl Congener (13b, NTZ-1442)

The N1-methyl indazole-5-carboxamide 13a (NTZ-1441) inhibits recombinant human MAO-B with an IC50 of 0.662 nM. In the identical fluorimetric assay, its N2-methyl regioisomer 13b (NTZ-1442) displays an IC50 of 8.08 nM, representing a 12.2-fold loss in potency [1]. This demonstrates that N1 versus N2 methylation, though a seemingly minor structural alteration, exerts a decisive influence on enzyme affinity.

MAO-B inhibition neurodegeneration Parkinson's disease

>15,000-Fold Selectivity for MAO-B over MAO-A vs. N2-Methyl Congener and Marketed MAO-B Drugs

Compound 13a exhibits a selectivity index (SI = IC50 MAO‑A / IC50 MAO‑B) exceeding 15,000 [1]. In the same study, the N2-methyl analog 13b shows only a 70‑fold selectivity [1]. By comparison, the widely used irreversible MAO-B inhibitor selegiline has an SI of approximately 450 (hMAO‑B IC50 ~51 nM, hMAO‑A IC50 ~23 µM) , while the reversible inhibitor safinamide shows an SI of about 5920 (hMAO‑B IC50 ~98 nM, hMAO‑A IC50 ~580 µM) . Therefore, 13a surpasses the selectivity of its closest analog 13b by >200‑fold and exceeds the selectivity of both selegiline and safinamide by more than 2.5‑fold.

isoform selectivity MAO-A safety CNS drug discovery

Predicted Gastrointestinal Absorption and Blood–Brain Barrier Penetration

In vitro parallel artificial membrane permeability assay (PAMPA) models demonstrated that compound 13a (NTZ-1441) is predicted to cross both the gastrointestinal tract (at pH 2.0, 5.5, and 7.4) and the blood–brain barrier (BBB) [1]. This dual absorption/penetration profile, combined with drug‑like physicochemical properties, is highlighted as a distinguishing feature of the N‑methyl indazole‑5‑carboxamide series [1]. While specific Papp values are not publicly disclosed, the manuscript explicitly indicates that 13a and 13b were the most promising compounds regarding GI and BBB permeability in the evaluated set [1]. In contrast, many classical MAO‑B inhibitors (e.g., selegiline, rasagiline) rely on active uptake mechanisms or exhibit limited passive BBB penetration.

ADME BBB permeability CNS drug delivery

Reversible, Competitive Inhibition Mechanism vs. Irreversible MAO-B Drugs

Compound 13a belongs to a series of reversible, competitive MAO-B inhibitors, as established by enzyme kinetics experiments [1] and confirmed in preceding structure–activity studies [2]. The clinically used MAO‑B inhibitors selegiline and rasagiline are irreversible propargylamine-based inhibitors [3][4], whose covalent modification of the FAD cofactor leads to prolonged enzyme recovery times ( weeks) and potential safety concerns. Reversible inhibition allows rapid restoration of MAO‑B activity upon compound clearance, providing a safer pharmacological profile and greater flexibility for dose adjustment.

reversible inhibitor competitive inhibition MAO-B safety

X‑ray Crystal Structure and Binding Mode Confirmation for Rational Lead Optimization

The single‑crystal X‑ray structure of compound 13a has been solved, and molecular docking studies confirmed that the carboxamide carbonyl oxygen and the N1 indazole nitrogen establish key hydrogen‑bond interactions with the hMAO‑B active site [1]. This structural information is absent for many commercial MAO‑B inhibitors and even for some indazole‑5‑carboxamide analogs such as 12a and 14a [1]. The availability of crystallographic data enables structure‑guided optimization of binding affinity, selectivity, and pharmacokinetic properties, giving 13a a distinct advantage in medicinal‑chemistry campaigns.

structural biology rational drug design X-ray crystallography

Potency Advantage Over Marketed MAO‑B Drugs in Human Enzyme Assays

Compound 13a achieves an hMAO‑B IC50 of 0.662 nM [1], which is 6.7‑fold more potent than the irreversible inhibitor rasagiline (IC50 = 4.43 nM, rat enzyme [2]; human MAO‑B IC50 ≈ 28.1 nM as reported in a 2021 study [3]), 77‑fold more potent than selegiline (IC50 ≈ 51 nM ), and 148‑fold more potent than the reversible inhibitor safinamide (IC50 ≈ 98 nM ). This sub‑nanomolar potency places 13a among the most potent MAO‑B inhibitors reported to date.

MAO-B inhibitor comparison hMAO-B IC50 neurodegenerative disease models

Optimal Application Scenarios for N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide (NTZ-1441) Based on Quantitative Evidence


High‑Affinity Radioligand Development for PET/SPECT Imaging of MAO‑B in Neurodegenerative Disease

The sub‑nanomolar potency (IC50 = 0.662 nM) and >15,000‑fold selectivity of 13a [1] make it an ideal candidate for radiolabeling (e.g., with ¹¹C or ¹⁸F) to develop positron emission tomography (PET) tracers that visualize MAO‑B density in the brain. Its reversible binding and predicted BBB permeability [1] further support its use as a radioligand, enabling washout‑based kinetic modeling and minimising off‑target signal from MAO‑A.

Chemical Probe for MAO‑B Target Engagement Studies in Cellular and In Vivo Models

Researchers studying the role of MAO‑B in Parkinson's disease or Alzheimer's disease models can employ 13a as a high‑potency chemical probe (IC50 = 0.662 nM, SI >15,000) [1]. The compound's reversible, competitive mechanism [1][2] allows precise control of enzyme inhibition in dose‑response experiments without the confounding factor of irreversible enzyme inactivation seen with selegiline or rasagiline [3].

Lead Compound for Structure‑Based Drug Design of Next‑Generation Reversible MAO‑B Inhibitors

The availability of the single‑crystal X‑ray structure and validated binding mode of 13a [1] provides a solid foundation for fragment‑based or structure‑guided optimization programs. Medicinal chemistry teams can rationally modify the indazole scaffold, the N1‑methyl group, or the 3‑chloro‑4‑fluorophenyl moiety to further improve ADME properties or achieve dual MAO‑A/B inhibition while maintaining the established potency and selectivity advantages.

Standard Positive Control in MAO‑B Enzyme Inhibition Assays

Owing to its well‑characterised IC50 (0.662 nM) and extremely high selectivity (>15,000‑fold) [1], 13a can serve as a reference standard in fluorimetric, luminescent, or radiometric MAO‑B assays. Its superior potency and selectivity provide a clear benchmark against which novel MAO‑B inhibitors can be compared, particularly when evaluating off‑target MAO‑A liability.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.